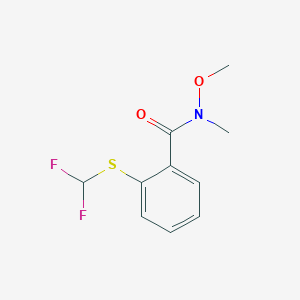
2-((difluoromethyl)thio)-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocarbene intermediates, which can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or bromodifluoroacetate . These intermediates react with thiocarbonyl compounds to form the desired difluoromethylthio group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzamide core or the difluoromethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the difluoromethylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-((difluoromethyl)thio)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
- N-difluoromethyl amides
- N-difluoromethyl carbamates
- N-difluoromethyl ureas
- N-difluoromethyl formamides
Uniqueness: 2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C10H11F2NO2S |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfanyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3 |
Clave InChI |
YMZBWTDRXMJKIJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=C1SC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















